![molecular formula C27H31NO3 B12897159 3,5-Bis{4-[(hex-5-en-1-yl)oxy]phenyl}-1,2-oxazole CAS No. 140866-44-0](/img/structure/B12897159.png)
3,5-Bis{4-[(hex-5-en-1-yl)oxy]phenyl}-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(4-(hex-5-en-1-yloxy)phenyl)isoxazole is a synthetic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of two 4-(hex-5-en-1-yloxy)phenyl groups attached to the 3 and 5 positions of the isoxazole ring. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-(hex-5-en-1-yloxy)phenyl)isoxazole typically involves a 1,3-dipolar cycloaddition reaction. This reaction occurs between terminal alkynes and nitrile oxides, which are formed in situ by the deprotonation of hydroxyimidoyl chlorides . The reaction is often carried out under solvent-free conditions using a recyclable copper/aluminum oxide nanocomposite catalyst. This method is scalable and can be performed under ball-milling conditions to achieve moderate to excellent yields .
Industrial Production Methods
Industrial production of 3,5-Bis(4-(hex-5-en-1-yloxy)phenyl)isoxazole may involve similar synthetic routes but on a larger scale. The use of green solvents, such as water or ionic liquids, and mild oxidants can help mitigate the environmental impact of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis(4-(hex-5-en-1-yloxy)phenyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The phenyl groups can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens (chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .
Applications De Recherche Scientifique
3,5-Bis(4-(hex-5-en-1-yloxy)phenyl)isoxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,5-Bis(4-(hex-5-en-1-yloxy)phenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis(4-methoxyphenyl)isoxazole: Similar structure but with methoxy groups instead of hex-5-en-1-yloxy groups.
3,5-Bis(4-hydroxyphenyl)isoxazole: Contains hydroxy groups on the phenyl rings.
3,5-Bis(4-chlorophenyl)isoxazole: Features chlorine atoms on the phenyl rings.
Uniqueness
3,5-Bis(4-(hex-5-en-1-yloxy)phenyl)isoxazole is unique due to the presence of hex-5-en-1-yloxy groups, which can impart different chemical and biological properties compared to other similar compounds. These groups may influence the compound’s solubility, reactivity, and interaction with biological targets .
Propriétés
Numéro CAS |
140866-44-0 |
|---|---|
Formule moléculaire |
C27H31NO3 |
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
3,5-bis(4-hex-5-enoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C27H31NO3/c1-3-5-7-9-19-29-24-15-11-22(12-16-24)26-21-27(31-28-26)23-13-17-25(18-14-23)30-20-10-8-6-4-2/h3-4,11-18,21H,1-2,5-10,19-20H2 |
Clé InChI |
ABUVQEJIJMRPCJ-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)OCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


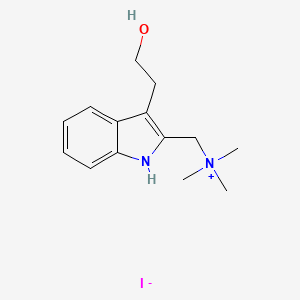
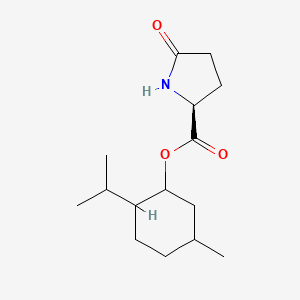
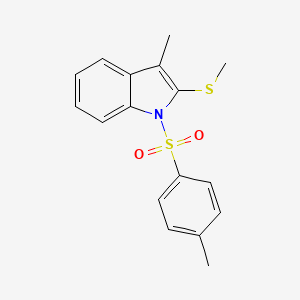

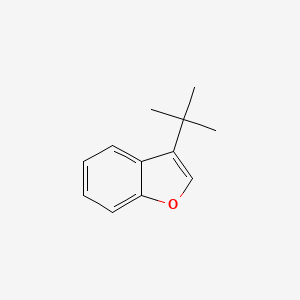
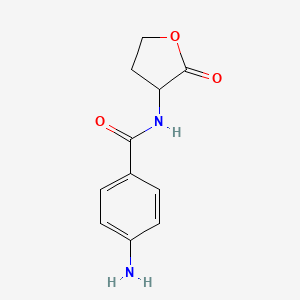
![2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid](/img/structure/B12897127.png)
![[1,3]Oxathiolo[4,5-d]pyrimidine](/img/structure/B12897130.png)
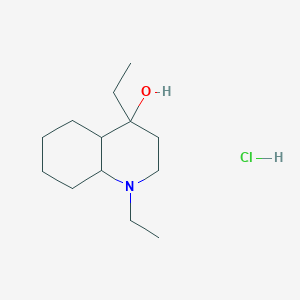
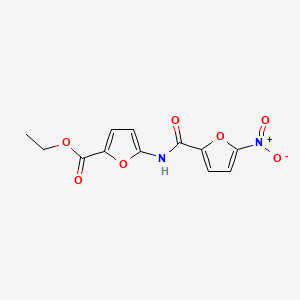
![1-{4-[2-(4-Methylphenyl)ethyl]piperazin-1-yl}isoquinoline](/img/structure/B12897140.png)
![N-{[1-(Prop-2-en-1-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B12897144.png)
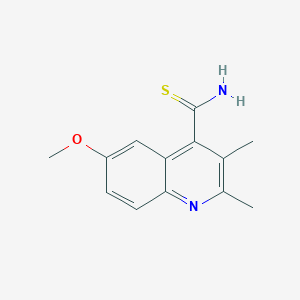
![Ethanol, 2,2'-[(5-phenyl-1H-1,2,4-triazol-3-yl)imino]bis-](/img/structure/B12897163.png)
